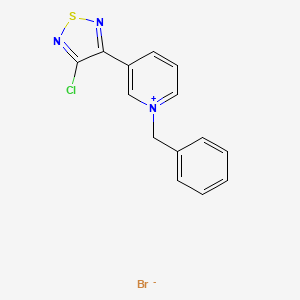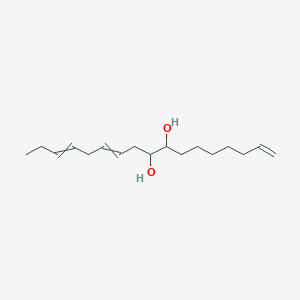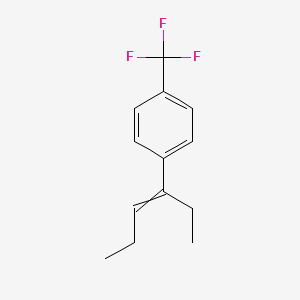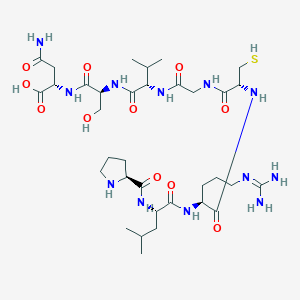![molecular formula C24H36O2 B12541627 Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone CAS No. 865370-28-1](/img/structure/B12541627.png)
Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone is a chemical compound known for its unique structure and properties It is characterized by a phenyl group attached to a cyclohexyl ring, which is further connected to an undec-10-en-1-yl group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone typically involves several steps:
Acylation: Cyclohexylmethanol is reacted with an acyl chloride to form cyclohexylmethanone.
Etherification: The cyclohexylmethanone is then reacted with undec-10-en-1-ol in the presence of a base to form the desired ether linkage.
Phenylation: Finally, the compound is phenylated using a suitable phenylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
Oxidation: Formation of cyclohexanone or benzoic acid derivatives.
Reduction: Formation of cyclohexanol or phenylcyclohexane.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone can be compared with similar compounds such as:
- Phenyl{1-[(dec-9-en-1-yl)oxy]cyclohexyl}methanone
- Phenyl{1-[(dodec-11-en-1-yl)oxy]cyclohexyl}methanone
Uniqueness
- Structural Differences : The length and saturation of the alkyl chain can significantly influence the compound’s properties and reactivity.
- Chemical Properties : Variations in solubility, stability, and reactivity compared to similar compounds.
- Applications : Specific applications may vary based on the unique properties of each compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
865370-28-1 |
|---|---|
Formule moléculaire |
C24H36O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
phenyl-(1-undec-10-enoxycyclohexyl)methanone |
InChI |
InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-16-21-26-24(19-14-11-15-20-24)23(25)22-17-12-10-13-18-22/h2,10,12-13,17-18H,1,3-9,11,14-16,19-21H2 |
Clé InChI |
LXMTWGMOMKUVMY-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCOC1(CCCCC1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)

![N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine](/img/structure/B12541576.png)

![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)

![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
